3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile
Description
3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile (CAS: 2097953-64-3) is a nitrile-containing compound featuring a piperazine core substituted with an isopentyl group and a 3-oxopropanenitrile moiety. Its molecular formula is C₁₃H₂₀N₄O, with a calculated molecular weight of 248.33 g/mol. Key structural elements include:
- Piperazine ring: A six-membered heterocycle with two nitrogen atoms, facilitating hydrogen bonding and solubility modulation.
- Isopentyl group: A branched alkyl chain (C₅H₁₁) contributing to lipophilicity.
- 3-Oxopropanenitrile: A ketone-linked nitrile group, enhancing reactivity in synthetic applications .
Properties
Molecular Formula |
C12H21N3O |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-[4-(3-methylbutyl)piperazin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C12H21N3O/c1-11(2)4-6-14-7-9-15(10-8-14)12(16)3-5-13/h11H,3-4,6-10H2,1-2H3 |
InChI Key |
OLOIVBRVWCTWTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1CCN(CC1)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile typically involves multicomponent reactions (MCRs), which are efficient and economical methods for creating complex molecules from simple starting materials . One common approach is the reaction of 4-isopentylpiperazine with a suitable nitrile compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as tetrahydrofuran (THF), at room temperature .
Industrial Production Methods: Industrial production of 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile may involve large-scale MCRs using automated reactors to ensure consistency and efficiency. The process is optimized to minimize waste and maximize yield, often employing green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Amides, esters, or other substituted derivatives.
Scientific Research Applications
3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications .
Comparison with Similar Compounds
Key Observations :
- Cocrystallization : The diazaspiro octane analog () forms cocrystals with 3,5-dimethylpyrazole, a strategy to improve purification and stability—unreported for the target compound .
- Chirality : Compounds like those in exhibit enantiomeric separation (Rt = 12.2 min vs. 5.3 min), suggesting stereochemical complexity absent in the achiral target compound .
Piperazine Derivatives
- 3-(4-Nitrophenyl)-3-oxopropanenitrile (): Features a nitro group instead of isopentylpiperazine. The nitrile absorption peak at 2255 cm⁻¹ (FT-IR) confirms reactivity, but the nitro group introduces electron-withdrawing effects, reducing nucleophilicity compared to the target compound’s piperazine .
- I-6230, I-6232 (): Ethyl benzoates with pyridazine/isoxazole substituents. While lacking the 3-oxopropanenitrile core, these compounds highlight the versatility of piperazine-like heterocycles in drug design .
Nitrile-Containing Intermediates
- 3-(4-Nitrophenyl)-3-oxopropanenitrile (): Shares the nitrile and ketone groups with the target compound but lacks the piperazine moiety.
- Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) (): Demonstrates nitriles’ role in forming bioactive intermediates, though structural dissimilarity limits direct comparison .
Research Findings and Discussion
- Synthetic Methods : Conventional vs. catalytic synthesis (e.g., ’s azomethine compounds) impacts yield and purity, suggesting optimization opportunities for the target compound .
- Analytical Techniques : LC/MS and chiral separation () underscore the importance of advanced chromatography in characterizing complex analogs .
Biological Activity
3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular structure of 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4O |
| Molecular Weight | 234.30 g/mol |
| IUPAC Name | 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile |
| CAS Number | [Not specified] |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known to influence neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and neuropsychiatric disorders.
Potential Mechanisms:
- Serotonin Receptor Modulation: The compound may act as an agonist or antagonist at serotonin receptors, influencing mood and anxiety levels.
- Dopamine Receptor Interaction: Given the structural similarity to known dopamine modulators, it may affect dopaminergic pathways, potentially offering therapeutic benefits in conditions like schizophrenia or Parkinson's disease.
Biological Activity
Research indicates that 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile exhibits various biological activities:
- Antidepressant Effects: Preliminary studies suggest that the compound may possess antidepressant-like effects in animal models, potentially through serotonin receptor modulation.
- Anti-anxiety Properties: The anxiolytic potential has been noted in behavioral tests, indicating its possible use in treating anxiety disorders.
- Neuroprotective Effects: Some studies suggest neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory pathways.
Study 1: Antidepressant Activity
A study conducted on rodent models demonstrated that administration of 3-(4-Isopentylpiperazin-1-yl)-3-oxopropanenitrile resulted in significant reductions in depressive-like behaviors as measured by the forced swim test (FST) and tail suspension test (TST). These results were comparable to standard antidepressants like fluoxetine.
Study 2: Anxiolytic Effects
In another experiment, the compound was tested for its anxiolytic effects using the elevated plus maze (EPM) model. Results showed a marked increase in time spent in the open arms, suggesting reduced anxiety levels.
Study 3: Neuroprotection
Research focusing on neuroprotection revealed that the compound could attenuate neuronal cell death induced by oxidative stress in vitro. This suggests potential applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
